molecular formula C15H19N3OS B7531081 N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide

N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide

货号 B7531081
分子量: 289.4 g/mol
InChI 键: VKUFEFOTBMFXEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor signaling, and its inhibition has shown promise in the treatment of B-cell malignancies. In

作用机制

BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide inhibits BTK activity by binding to its active site, preventing phosphorylation and downstream signaling. This leads to apoptosis of malignant B-cells and a reduction in tumor burden.
Biochemical and Physiological Effects:
N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed. It has also demonstrated good oral bioavailability and pharmacokinetics. In clinical trials, N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide has shown promising efficacy in the treatment of CLL and NHL, with high response rates and durable remissions observed.

实验室实验的优点和局限性

N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide has several advantages for lab experiments, including its specificity for BTK and its ability to induce apoptosis of malignant B-cells. However, its potency and efficacy may vary depending on the specific cell line or animal model used, and further studies are needed to determine optimal dosing and combination therapies.

未来方向

There are several potential future directions for the development of N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide. These include:
1. Combination therapy with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy.
2. Evaluation of its potential in other B-cell malignancies, such as Waldenstrom macroglobulinemia and mantle cell lymphoma.
3. Optimization of dosing and administration schedules to maximize its therapeutic potential.
4. Development of biomarkers to predict response and resistance to N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide.
5. Exploration of its potential in combination with immunotherapy, such as checkpoint inhibitors, to enhance anti-tumor immune responses.
In conclusion, N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in the treatment of B-cell malignancies. Further studies are needed to optimize its dosing and combination therapies and explore its potential in other malignancies and in combination with immunotherapy.

合成方法

The synthesis of N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide involves a series of chemical reactions, starting with the reaction of 2-amino-4-tert-butylpyrimidine with 5-methylthiophene-2-carboxylic acid to form 2-(5-methylthiophen-2-yl)pyrimidine-4-amine. This compound is then reacted with ethyl chloroacetate to form 2-(5-methylthiophen-2-yl)acetamide. Finally, the tert-butyl group is introduced by reacting with tert-butyl bromide in the presence of potassium carbonate. The resulting product is N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide, or N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide.

科学研究应用

N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide has been extensively studied for its potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis of malignant B-cells. N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical studies.

属性

IUPAC Name

N-(2-tert-butylpyrimidin-5-yl)-2-(5-methylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-5-6-12(20-10)7-13(19)18-11-8-16-14(17-9-11)15(2,3)4/h5-6,8-9H,7H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUFEFOTBMFXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(=O)NC2=CN=C(N=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。